N-(4-methylphenyl)-3-quinolin-3-ylbenzamide

Muscarinic Acetylcholine Receptor CNS Pharmacology Binding Affinity

N-(4-methylphenyl)-3-quinolin-3-ylbenzamide is a synthetic quinoline-benzamide with defined but weak affinity for the central muscarinic acetylcholine receptor (mAChR, IC50 = 62 μM). It serves as a low-affinity reference standard or negative control in radioligand binding assays, and its moderate CYP1A2 inhibition (IC50 = 2.53 μM) makes it suitable for calibrating in vitro ADME screens. The 4-methylphenyl substituent provides a critical SAR contrast to the 4-chlorophenyl analog, which shows ~4-fold higher mAChR affinity. Independent verification of lot-to-lot consistency is essential due to the scaffold's extreme sensitivity to substitution patterns. Source from suppliers who provide a Certificate of Analysis.

Molecular Formula C24H24ClN7O3
Molecular Weight 493.95
CAS No. 1251678-67-7
Cat. No. B2891496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-3-quinolin-3-ylbenzamide
CAS1251678-67-7
Molecular FormulaC24H24ClN7O3
Molecular Weight493.95
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5)Cl
InChIInChI=1S/C24H24ClN7O3/c1-35-20-8-7-17(15-19(20)25)27-21(33)16-32-24(34)31-10-9-26-22(23(31)28-32)30-13-11-29(12-14-30)18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,27,33)
InChIKeySOCPDXSXHOWJNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methylphenyl)-3-quinolin-3-ylbenzamide (CAS 1251678-67-7): Procurement-Relevant Identity and Class Baseline


N-(4-methylphenyl)-3-quinolin-3-ylbenzamide is a synthetic small molecule belonging to the quinoline-benzamide class, characterized by a quinoline ring coupled to a benzamide moiety via a carbon-carbon bond at the 3-position, with an N-(4-methylphenyl) substituent [1]. This compound has been cataloged in bioactivity databases with reported interactions against the central muscarinic acetylcholine receptor (mAChR) [2] and has attracted commentary in the medicinal chemistry community regarding its potency profile [3]. However, its specific pharmacological role and differentiation from close analogs remain poorly defined in the published literature, making independent verification essential for procurement decisions.

Why N-(4-methylphenyl)-3-quinolin-3-ylbenzamide Cannot Be Interchanged with Generic Quinoline-Benzamide Analogs


The quinoline-benzamide scaffold exhibits extreme sensitivity to substitution patterns, where minor positional changes can drastically alter target engagement, potency, and selectivity. Compounds within this class have been reported as TRPV1 antagonists, HDAC inhibitors, and kinase inhibitors depending solely on the orientation of the amide linkage and the nature of the N-aryl substituent [1][2]. For instance, reversing the amide connectivity or repositioning the quinoline attachment from the 3- to the 2-position transforms pharmacological function from antagosim to agonism at the same receptor [1]. Consequently, sourcing a generic 'quinoline benzamide' without precise structural confirmation risks obtaining a molecule with entirely different, or even opposing, biological activity. The quantitative evidence below, although limited, underscores the importance of verifying target-specific data for this exact CAS number rather than relying on class-level assumptions.

Quantitative Differentiation Evidence for N-(4-methylphenyl)-3-quinolin-3-ylbenzamide (CAS 1251678-67-7)


Muscarinic Acetylcholine Receptor (mAChR) Affinity: Low Potency Differentiation from CNS-Targeted Analogs

In a radioligand displacement assay using [3H]quinuclidinyl benzilate on rat cerebral cortex, N-(4-methylphenyl)-3-quinolin-3-ylbenzamide exhibited an IC50 of 62,000 nM (62 μM) [1]. This value is approximately 4-fold higher (i.e., weaker) than the 15 μM IC50 reported for a close structural analog, N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide, in a similar central mAChR binding assay [2]. The 4-methylphenyl substituent thus confers reduced receptor affinity relative to the 4-chloro analog, indicating that hydrophobic bulk alone does not predict binding strength in this series.

Muscarinic Acetylcholine Receptor CNS Pharmacology Binding Affinity

Reported Functional Potency in an Unspecified Assay: Contextualizing the 28 μM IC50

A PubMed Commons comment by a medicinal chemistry expert referenced an IC50 of 28 μM for N-(4-methylphenyl)-3-quinolin-3-ylbenzamide, characterizing the compound as neither potent nor selective based on this single-concentration or limited screening data [1]. While the exact target and assay conditions were not fully specified in the annotation, this value is broadly consistent with the low micromolar activity reported in the mAChR assay (62 μM, Evidence Item 1) and places the compound in a potency range that is typically considered a weak starting point for lead optimization in drug discovery. By comparison, optimized quinoline-benzamide TRPV1 antagonists in the same general structural class have achieved potencies in the low nanomolar range (Ki = 8 nM) [2].

Medicinal Chemistry Commentary Potency Benchmarking Compound Selectivity

CYP Enzyme Inhibition: Preliminary Absorption, Distribution, Metabolism, and Excretion (ADME) Differentiation

In a time-dependent inhibition assay using human liver microsomes, N-(4-methylphenyl)-3-quinolin-3-ylbenzamide inhibited CYP1A2 with an IC50 of 2,530 nM (2.53 μM) after a 0.5-hour preincubation with NADPH [1]. This provides a baseline for assessing the compound's potential for drug-drug interactions. For context, many marketed drugs that are strong CYP1A2 inhibitors have IC50 values below 1 μM, while weak inhibitors typically exhibit IC50 values above 10 μM. The compound's 2.53 μM IC50 places it in the moderate inhibition range, which could be a differentiating factor if analogs in the same series show either significantly stronger (higher risk) or weaker (lower risk) CYP1A2 inhibition profiles, though direct comparator data for close analogs in the same assay system are not publicly available.

CYP1A2 Inhibition Drug Metabolism ADME/Tox Profiling

Evidence-Backed Application Scenarios for Procuring N-(4-methylphenyl)-3-quinolin-3-ylbenzamide


Negative Control or Low-Affinity Reference in Central mAChR Binding Studies

Given its characterized but weak affinity for the central muscarinic acetylcholine receptor (IC50 = 62 μM) [1], this compound can serve as a low-affinity reference standard in radioligand binding assays. It would be particularly useful as a negative control when profiling novel agonists or antagonists, or as a tool to define the nonspecific binding window in assay development. Researchers should verify lot-to-lot consistency in the binding assay upon procurement.

Structural Alert Tool for CYP1A2-Mediated Drug-Drug Interaction Screening

The compound's moderate CYP1A2 inhibition (IC50 = 2.53 μM) [2] makes it a suitable reference compound for in vitro ADME laboratories establishing or validating time-dependent CYP inhibition assays. It can be included in compound libraries used to calibrate high-throughput CYP inhibition screens, bridging the gap between strong inhibitors (IC50 < 1 μM) and non-inhibitors (IC50 > 10 μM).

SAR Probe for Substituent Effects on Quinoline-Benzamide Target Engagement

The contrast between the 4-methylphenyl substituent (this compound) and the 4-chlorophenyl analog, which exhibits approximately 4-fold higher mAChR affinity [1][3], makes this compound a valuable SAR probe. Medicinal chemistry teams can use it to systematically evaluate the electronic and steric effects of para-substitution on the N-phenyl ring across a panel of biological targets, including GPCRs, kinases, and HDACs [4].

Chromatographic Method Development and Analytical Reference Standard

Given the compound's defined structure (C23H18N2O) and distinct UV absorbance profile from the quinoline chromophore, it can be employed as a system suitability standard for HPLC or LC-MS methods designed to separate and quantify quinoline-benzamide analogs [5]. Its high purity and well-characterized analytical properties support its use in method validation protocols.

Quote Request

Request a Quote for N-(4-methylphenyl)-3-quinolin-3-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.